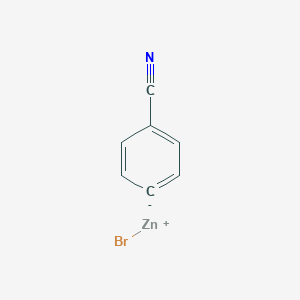
benzonitrile;bromozinc(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzonitrile;bromozinc(1+) is a compound that combines the properties of benzonitrile and bromozincIt is a colorless liquid with a sweet, bitter almond odor and is mainly used as a precursor to various chemical compounds . Bromozinc(1+), on the other hand, is a brominated zinc compound that is often used in organic synthesis reactions.
准备方法
Synthetic Routes and Reaction Conditions
Benzonitrile can be synthesized through several methods, including the cyanation of benzene halides, the reaction of toluene halides with ammonia, and the ammoxidation of toluene with ammonia and air . One of the most advantageous approaches is the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride. This method involves the formation of benzaldoxime, which is then dehydrated to benzonitrile .
Bromozinc(1+) compounds are typically prepared by the reaction of zinc with bromine or brominated organic compounds. For example, alkyl 2-(bromozinc)acylates can be synthesized by reacting ethyl bromoacetate with zinc .
Industrial Production Methods
Industrial production of benzonitrile often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is favored due to its efficiency and scalability.
化学反应分析
Types of Reactions
Benzonitrile undergoes various chemical reactions, including:
Oxidation: Benzonitrile can be oxidized to benzoic acid.
Reduction: It can be reduced to benzylamine.
Substitution: Benzonitrile can participate in substitution reactions, such as the formation of N-substituted benzamides when reacted with amines.
Bromozinc(1+) compounds are known for their reactivity in nucleophilic substitution reactions. For instance, alkyl 2-(bromozinc)acylates react with N-chloro- or N-bromodiethylamines to form diethyl succinate and diethylamine .
Common Reagents and Conditions
Common reagents used in the reactions of benzonitrile include hydroxylamine hydrochloride for its synthesis and various amines for substitution reactions. Bromozinc(1+) compounds often react under mild conditions, such as room temperature, in the presence of solvents like tetrahydrofuran .
Major Products
Major products formed from the reactions of benzonitrile include benzoic acid, benzylamine, and N-substituted benzamides . Reactions involving bromozinc(1+) compounds typically yield products like diethyl succinate and diethylamine .
科学研究应用
Benzonitrile;bromozinc(1+) has several scientific research applications:
Chemistry: Benzonitrile is used as a solvent and a precursor to various chemical compounds.
Biology: Benzonitrile derivatives are used in the synthesis of pharmaceuticals and agrochemicals.
Industry: Benzonitrile is used in the production of dyes, pesticides, and other industrial chemicals.
作用机制
The mechanism of action of benzonitrile involves its ability to form coordination complexes with transition metals. These complexes are soluble in organic solvents and can be easily displaced by stronger ligands, making them useful synthetic intermediates . Bromozinc(1+) compounds, on the other hand, participate in nucleophilic substitution reactions through an anion-radical mechanism .
相似化合物的比较
Similar Compounds
Bromobenzene: Similar to benzonitrile, bromobenzene is an aromatic compound used in organic synthesis.
Phenylmagnesium bromide: This Grignard reagent is used in the synthesis of various organic compounds, similar to the use of bromozinc(1+) compounds.
Uniqueness
Benzonitrile is unique due to its versatility in forming coordination complexes and its role as a precursor to various industrial chemicals. Bromozinc(1+) compounds are unique in their reactivity and ability to participate in nucleophilic substitution reactions under mild conditions .
属性
IUPAC Name |
benzonitrile;bromozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N.BrH.Zn/c8-6-7-4-2-1-3-5-7;;/h2-5H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOMKTNNZDZMJZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)C#N.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B13391295.png)
![2-[(3-Hentetracontanoyloxy-2-octacos-17-enoyloxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B13391298.png)
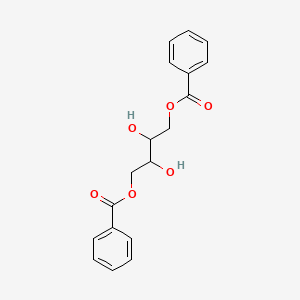
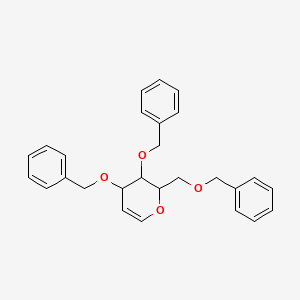
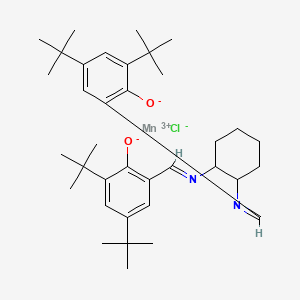
![(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0^{3,12.0^{5,10.0^{18,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B13391314.png)
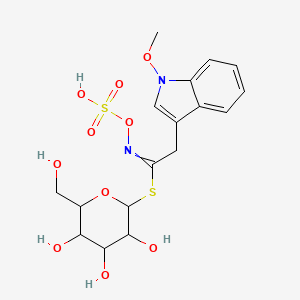

![(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one](/img/structure/B13391329.png)
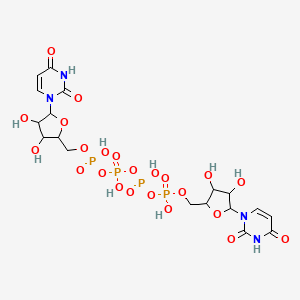
![7-methoxy-2-methyl-1-(2-morpholin-4-ylethyl)-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)indole-3-carboxamide](/img/structure/B13391337.png)
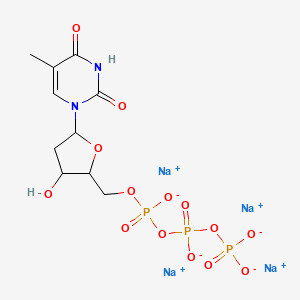
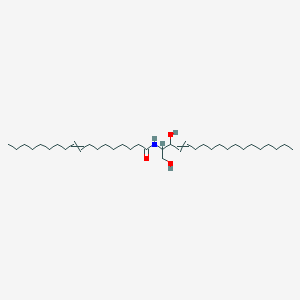
![N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine](/img/structure/B13391361.png)
